molecular formula C7H5Br2NO3 B1240776 4,6-Dibromo-3-hydroxyanthranilic acid CAS No. 160911-12-6

4,6-Dibromo-3-hydroxyanthranilic acid

Cat. No.: B1240776
CAS No.: 160911-12-6
M. Wt: 310.93 g/mol
InChI Key: SEAVVBUQSYHVKP-UHFFFAOYSA-N
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Description

This compound has a molecular formula of C7H5Br2NO3 and a molecular weight of 310.93 g/mol. It is characterized by the presence of one hydroxyl group (-OH) and two bromine atoms (-Br) attached at the 4th and 6th positions of the benzene ring, respectively.

Scientific Research Applications

4,6-Dibromo-3-hydroxyanthranilic acid has several scientific research applications, including:

    Pharmacology: It is used as a potential drug candidate due to its unique structural and functional properties.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Preparation Methods

4,6-Dibromo-3-hydroxyanthranilic acid can be synthesized by various methods, including:

    Bromination of anthranilic acid:

    Condensation of 3-hydroxyanthranilic acid with bromine: This method involves the reaction of 3-hydroxyanthranilic acid with bromine to form the desired compound.

    Oxidation of 2,4-dibromo-1,3-dihydroxybenzene: This method involves the oxidation of 2,4-dibromo-1,3-dihydroxybenzene to form this compound.

    Cyclization of 1,3,5-tribromo-2-hydroxybenzene: This method involves the cyclization of 1,3,5-tribromo-2-hydroxybenzene to form the desired compound.

Chemical Reactions Analysis

4,6-Dibromo-3-hydroxyanthranilic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group (-OH) can be oxidized to form a carbonyl group (C=O).

    Reduction: The bromine atoms (-Br) can be reduced to form hydrogen atoms (-H).

    Substitution: The bromine atoms (-Br) can be substituted with other functional groups, such as amino groups (-NH2) or hydroxyl groups (-OH).

    Condensation: The compound can undergo condensation reactions to form larger molecules.

Common reagents and conditions used in these reactions include bromine, hydrogen, and various catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4,6-dibromo-3-hydroxyanthranilic acid involves its ability to act as an antioxidant and a metal-chelating agent. The hydroxyl group (-OH) provides a hydrogen atom that can donate an electron and act as a free radical scavenger, thereby preventing oxidative stress. The two bromine atoms (-Br) can bind to metal ions and form stable complexes, thereby inhibiting metal-catalyzed reactions that generate reactive oxygen species.

Comparison with Similar Compounds

4,6-Dibromo-3-hydroxyanthranilic acid can be compared with other similar compounds, such as:

    3-Hydroxyanthranilic acid: This compound has a similar structure but lacks the bromine atoms.

    2-Amino-4,6-dibromo-3-hydroxybenzoic acid: This compound has a similar structure but has an additional amino group (-NH2).

    2,4-Dibromo-1,3-dihydroxybenzene: This compound has a similar structure but lacks the amino group (-NH2) and the carboxyl group (COOH).

The uniqueness of this compound lies in its combination of hydroxyl, amino, and bromine functional groups, which confer unique structural and functional properties.

Properties

IUPAC Name

2-amino-4,6-dibromo-3-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO3/c8-2-1-3(9)6(11)5(10)4(2)7(12)13/h1,11H,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAVVBUQSYHVKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)O)N)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432658
Record name 4,6-Dibromo-3-hydroxyanthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160911-12-6
Record name 2-Amino-4,6-dibromo-3-hydroxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160911-12-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4,6-dibromo-3-hydroxybenzoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,6-Dibromo-3-hydroxyanthranilic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4,6-dibromo-3-hydroxybenzoic acid
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Record name 2-AMINO-4,6-DIBROMO-3-HYDROXYBENZOIC ACID
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Synthesis routes and methods

Procedure details

4,6-Dibromo-3-hydroxy-2-nitrobenzoic acid (4.09 g, 12 mmol) and PtS2 (160 mg, 0.62 mmol) in EtOH (150 mL) was hydrogenated at atmospheric pressure and room temperature for 45 h. Filtration and evaporation of the filtrate gave a crude product (3.69 g) which was purified by flash chromatography (SiO2, toluene-EtOAc). Treatment with activated charcoal in MeOH and crystallization from MeOH/H2O gave the title compound (2.51 g). Mp: 162°-164.5° C. 1H NMR (DMSO-d6): δ6.96 (s, 1H). 13C NMR (DMSO-d6): δ167.69, 140.56, 139.95, 121.81, 117.23, 112.53, 110.45. MS (EI, 70 ev): m/z (rel. int.) 309, 311, 313 (M+, 36, 72, 34).
Quantity
4.09 g
Type
reactant
Reaction Step One
[Compound]
Name
PtS2
Quantity
160 mg
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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